(4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
(4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a pyrazole ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of benzhydrylpiperazine with an ethyl-substituted pyrazole derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding interactions with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine and pyrazole rings can interact with various functional groups through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE
- (4-BENZHYDRYLPIPERAZINO)(1-PHENYL-1H-PYRAZOL-3-YL)METHANONE
Uniqueness
Compared to similar compounds, (4-BENZHYDRYLPIPERAZINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE has a unique combination of substituents that may confer distinct biological activities. The ethyl group on the pyrazole ring can influence the compound’s lipophilicity and binding affinity to molecular targets, potentially leading
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-2-27-14-13-21(24-27)23(28)26-17-15-25(16-18-26)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,22H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJCWDDAQRMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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